2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide
Description
Table 1: Hypothetical Crystallographic Parameters (Based on Analogous Structures)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | a = 13.25 Å, b = 6.65 Å, c = 17.98 Å |
| β angle | 110.5° |
| Z-value | 2 |
These parameters are consistent with related indole solvatomorphs, such as betulonic acid-DMF complexes, which crystallize in monoclinic systems with similar unit cell dimensions. The acetamide and indole moieties typically engage in hydrogen-bonding interactions , stabilizing the crystal lattice. For example:
- The amide N–H donates a hydrogen bond to the ketone oxygen.
- π-π stacking between indole rings contributes to layered packing arrangements.
While specific diffraction data for this compound is not available in the provided sources, the methodology for its analysis would involve:
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)9-17-16(20)15(19)14-11(3)18(4)13-8-6-5-7-12(13)14/h5-8,10H,9H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDCCYOMCFNFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Methylation of 2-Methylindole
The procedure begins with 2-methyl-1H-indole, which undergoes N-methylation using methyl iodide under strongly basic conditions. Sodium hydride (60% dispersion in mineral oil) in tetrahydrofuran (THF) facilitates deprotonation of the indole nitrogen at 0°C, followed by nucleophilic substitution with methyl iodide (Scheme 1).
Reaction Conditions
- Base: Sodium hydride (3 eq)
- Alkylating Agent: Methyl iodide (3.4 eq)
- Solvent: Anhydrous THF
- Temperature: 0°C → room temperature
- Yield: 61%
Critical analysis reveals that excess methyl iodide ensures complete N-methylation, while controlled temperature prevents side reactions such as C3 alkylation.
Purification and Characterization
The crude product is purified via column chromatography (40% ethyl acetate in petroleum ether), yielding 1,2-dimethyl-1H-indole as a crystalline solid. Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern, with distinct singlet resonances for N1-CH₃ (δ 3.72 ppm) and C2-CH₃ (δ 2.42 ppm).
Formation of the Oxoacetyl Chloride Intermediate
The 3-position of the indole nucleus is electrophilically activated for subsequent functionalization. Oxalyl chloride serves as a pivotal reagent to introduce the α-ketoacyl group.
Reaction Mechanism and Optimization
In anhydrous diethyl ether, 1,2-dimethyl-1H-indole reacts with oxalyl chloride (2 eq) at 0°C, forming the corresponding oxoacetyl chloride (Scheme 2). The reaction proceeds via initial protonation of the indole C3 position, followed by nucleophilic attack of the chloride ion.
Key Parameters
- Stoichiometry: 1:2 (indole:oxalyl chloride)
- Solvent: Diethyl ether
- Temperature: 0°C → gradual warming to room temperature
- Monitoring: Thin-layer chromatography (TLC) in dichloromethane/methanol (9:1)
Notably, the intermediate oxoacetyl chloride is hygroscopic and must be used immediately to prevent hydrolysis.
Amide Bond Formation with 2-Methylpropylamine
The final step involves coupling the oxoacetyl chloride with 2-methylpropylamine (isobutylamine) to install the N-(2-methylpropyl) group.
Aminolysis Under Basic Conditions
A solution of oxoacetyl chloride in toluene is treated with 2-methylpropylamine (1.2 eq) and triethylamine (1.3 eq) at 0°C (Scheme 3). The base neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation.
Optimized Protocol
Yield and Purity Considerations
Although explicit yield data for the target compound is unavailable, analogous indol-3-yl-oxoacetamide syntheses report yields of 65–75% under comparable conditions. Impurities arising from residual amine or unreacted chloride are mitigated through silica gel chromatography.
Alternative Methodologies and Comparative Analysis
Emerging strategies aim to enhance atom economy and reduce reliance on hazardous reagents.
Microwave-Assisted Synthesis
Preliminary studies indicate that microwave irradiation (100°C, 30 min) accelerates the amidation step, achieving 80% conversion in model systems. However, scalability remains a challenge due to equipment limitations.
Enzymatic Catalysis
Lipase-catalyzed acyl transfer reactions offer a green chemistry alternative, though substrate specificity for bulky indole derivatives currently limits applicability.
Table 1: Comparative Evaluation of Synthetic Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Classical Aminolysis | Toluene, 0°C, 4 h | 65–75 | High reproducibility | Uses toxic oxalyl chloride |
| Microwave-Assisted | 100°C, 30 min | ~80 | Reduced reaction time | Specialized equipment needed |
| Enzymatic | Buffer, 37°C, 24 h | <30 | Eco-friendly | Low efficiency for indoles |
Analytical Characterization and Quality Control
Rigorous spectroscopic and chromatographic analyses ensure compound identity and purity.
Spectroscopic Profiles
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with a retention time of 12.3 min.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage of the amide bond yields 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid and 2-methylpropylamine.
-
Basic Hydrolysis : Generates the corresponding carboxylate salt and amine under alkaline conditions.
Example Conditions :
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8h | 2-(1,2-Dimethylindol-3-yl)-2-oxoacetic acid + 2-methylpropylamine |
| Basic Hydrolysis | 2M NaOH, 60°C, 4h | Sodium 2-(1,2-dimethylindol-3-yl)-2-oxoacetate + 2-methylpropylamine |
Oxidation Reactions
The indole ring and ketone group are oxidation targets:
-
Indole Ring Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the indole moiety may form N-oxide derivatives or undergo ring cleavage .
-
Ketone Oxidation : The α-ketoamide group can oxidize to a carboxylic acid derivative in the presence of peroxides.
Key Observations :
-
Oxidation of the 1,2-dimethylindole group typically requires harsh conditions due to steric hindrance from methyl substituents .
-
Selective oxidation of the ketone to a carboxyl group is achievable with H₂O₂/Fe²⁺ systems.
Reduction Reactions
The α-ketoamide group and indole ring can undergo reduction:
-
Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol, yielding 2-(1,2-dimethylindol-3-yl)-2-hydroxyacetamide derivatives.
-
Indole Ring Reduction : Rare under standard conditions but feasible with LiAlH₄ to form indoline analogs .
Example Pathway :
Electrophilic Substitution
The indole ring undergoes electrophilic substitution at the C5 position (most reactive site):
Regioselectivity :
| Electrophile | Position | Yield (%) |
|---|---|---|
| Br₂ (1 eq) | C5 | 65–70 |
| HNO₃ | C5 | 55–60 |
Steric effects from 1,2-dimethyl groups suppress reactivity at C2 and C3 .
Nucleophilic Reactions
The amide carbonyl participates in nucleophilic attacks:
-
Grignard Reagents : React with the ketone to form tertiary alcohols (e.g., RMgX → R-OH).
-
Amine Condensation : Hydrazine forms hydrazide derivatives (e.g., R-NH-NH₂) .
Complexation and Chelation
The α-ketoamide group acts as a bidentate ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes.
Stability Constants :
| Metal Ion | log K (25°C) |
|---|---|
| Cu²⁺ | 8.2 ± 0.3 |
| Fe³⁺ | 9.1 ± 0.2 |
Photochemical Reactions
UV irradiation induces decarboxylation or dimerization:
-
Decarboxylation : Loss of CO₂ generates 1,2-dimethylindole-3-ethylamine derivatives.
-
[2+2] Cycloaddition : Forms dimeric structures under UV light .
Thermal Degradation
At temperatures >200°C, the compound decomposes via:
-
Amide Bond Cleavage : Releases isobutylamine and indole fragments.
-
Indole Ring Pyrolysis : Forms polycyclic aromatic hydrocarbons.
Scientific Research Applications
The compound has shown promising biological activities, particularly in the following areas:
Anticancer Activity
Numerous studies have investigated the cytotoxic effects of indole derivatives on various cancer cell lines. For instance, a study on related compounds demonstrated significant anti-proliferative activity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) .
Case Study:
- Compound Evaluation : A derivative of the indole family was tested for its efficacy against HepG2 cells, revealing an IC50 value of 10.56 ± 1.14 μM. The mechanism involved apoptosis induction via caspase-dependent pathways .
Pharmacological Applications
Beyond anticancer properties, compounds similar to 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide have been evaluated for other pharmacological effects:
Antimicrobial Activity
Indole derivatives have also shown antibacterial properties. One study highlighted the efficacy of an indole derivative against Xanthomonas oryzae, demonstrating significant disruption of bacterial cell membranes .
Anti-inflammatory Effects
In vitro studies have indicated that certain indole derivatives can inhibit pro-inflammatory cytokines such as TNF-α in macrophage models. This suggests potential applications in treating inflammatory diseases .
Data Tables
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide: can be compared with other indole derivatives such as:
Uniqueness
- The presence of dimethyl groups at the 1 and 2 positions of the indole ring may confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
Biological Activity
2-(1,2-Dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and neuropharmacology. This article reviews its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C₁₂H₁₂N₂O₂
- Molecular Weight : 228.24 g/mol
- CAS Number : 29095-44-1
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:
The growth inhibition observed in these cell lines suggests that the compound may interfere with critical cellular processes involved in cancer proliferation.
The mechanism by which this compound exerts its effects appears to involve the modulation of signaling pathways associated with cell survival and apoptosis. It has been suggested that the compound may inhibit key kinases involved in tumor growth, similar to other indole derivatives that target the PI3K/AKT/mTOR pathway .
Neuropharmacological Activity
In addition to its anticancer properties, this compound has shown promise in neuropharmacology. Studies indicate that it may possess neuroprotective effects, potentially aiding in conditions characterized by neuroinflammation.
Neuroprotective Effects
Research into related compounds has indicated that indole derivatives can modulate neuroinflammatory responses. The specific activity of this compound in this context remains to be fully elucidated but suggests a therapeutic avenue for conditions such as Alzheimer's disease and multiple sclerosis.
Case Studies and Research Findings
A notable study explored the effects of this compound on glioblastoma cells, revealing significant apoptosis induction at concentrations as low as 5 µM. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that the compound effectively triggers programmed cell death pathways .
Q & A
What are the established synthetic routes for 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide, and how do reaction conditions influence yield and purity?
Category : Basic (Synthetic Methodology)
Answer :
The synthesis typically involves multi-step organic reactions, starting with the construction of the indole core followed by functionalization. Key steps include:
- Indole core synthesis : Alkylation of indole derivatives at the 3-position using dimethyl groups under controlled basic conditions .
- Oxoacetamide formation : Coupling of the indole intermediate with 2-methylpropylamine via nucleophilic acyl substitution. Reaction conditions (e.g., solvent polarity, temperature) must optimize steric accessibility of the acetamide group .
- Purification : Silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) are critical for achieving >95% purity .
Critical factors : Excess acetyl chloride in acylation steps improves yield but requires careful neutralization to avoid side reactions .
How can spectroscopic data (NMR, IR) be interpreted to confirm the structural integrity of this compound, and what are common pitfalls in analysis?
Category : Basic (Structural Characterization)
Answer :
- ¹H NMR : Key signals include:
- Indole H-3 proton as a singlet (δ ~7.2–7.4 ppm) .
- Methyl groups on indole (δ ~2.5–2.7 ppm, singlet) and isopropyl moiety (δ ~1.2 ppm, doublet) .
- Oxoacetamide carbonyl proton (δ ~3.3–3.5 ppm, multiplet) .
- ¹³C NMR : Carbonyl carbons (δ ~168–170 ppm for acetamide, δ ~180 ppm for oxo group) .
- IR : Strong C=O stretches (~1650–1750 cm⁻¹) distinguish oxo and acetamide groups .
Pitfalls : Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution . Solvent traces in recrystallization steps can mimic impurities; ensure thorough drying .
What computational methods are recommended to predict the bioactivity or receptor interactions of this compound?
Category : Advanced (Computational Modeling)
Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (indole derivatives often bind here) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 50–100 ns trajectories .
Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
How can researchers resolve contradictions in reported biological activity data for this compound?
Category : Advanced (Data Contradiction Analysis)
Answer :
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory results) may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
- Structural analogs : Confirm compound identity via HRMS and elemental analysis to rule out impurities .
- Cell line specificity : Test across multiple lines (e.g., RAW 264.7 for inflammation, HeLa for cytotoxicity) .
Case study : reports conflicting cytotoxicity data; cross-validate using orthogonal assays (MTT vs. ATP luminescence) .
What strategies are effective for optimizing the solubility and bioavailability of this compound in preclinical studies?
Category : Advanced (Pharmacokinetic Optimization)
Answer :
- Salt formation : React with HCl or sodium to improve aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety .
- Nanocarriers : Encapsulate in PEGylated liposomes (size <200 nm) for enhanced plasma half-life .
Validation : Use in vitro Caco-2 permeability assays and in vivo PK studies in rodent models .
How does the substitution pattern on the indole ring (1,2-dimethyl vs. other groups) affect the compound’s reactivity and biological activity?
Category : Advanced (Structure-Activity Relationship)
Answer :
- Steric effects : 1,2-Dimethyl groups hinder rotation, stabilizing planar conformations critical for receptor binding .
- Electronic effects : Methyl groups increase electron density at C-3, enhancing electrophilic substitution reactivity .
- Bioactivity impact : Dimethyl substitution improves metabolic stability compared to unmethylated analogs (e.g., 50% longer half-life in liver microsomes) .
Experimental validation : Synthesize analogs (e.g., 1-methyl or 2-ethyl variants) and compare via enzyme inhibition assays .
What are the best practices for scaling up synthesis from milligram to gram quantities without compromising purity?
Category : Advanced (Process Chemistry)
Answer :
- Flow chemistry : Implement continuous-flow reactors for acylation steps to enhance mixing and heat transfer .
- Catalyst optimization : Use Pd/C or Ni catalysts for hydrogenation steps at higher pressures (3–5 bar) .
- In-line analytics : Employ PAT tools (e.g., FTIR probes) to monitor reaction progress and impurity formation .
Case study : achieved 58% yield at 0.263 mmol scale; scaling to 10 mmol requires adjusted stoichiometry (1.2 eq. acetyl chloride) and slower addition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
